molecular formula C19H14FN3OS B2938238 2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031665-92-5

2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2938238
CAS No.: 1031665-92-5
M. Wt: 351.4
InChI Key: RGPQNLYCTQYKJV-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo[3,2-d]pyrimidinone derivative characterized by a 2-fluorobenzylthio group at position 2 and a phenyl substituent at position 6. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes. The fluorobenzylthio moiety enhances lipophilicity and metabolic stability, while the phenyl group at position 7 may influence steric interactions with target binding sites .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c20-15-9-5-4-8-13(15)11-25-19-22-16-14(12-6-2-1-3-7-12)10-21-17(16)18(24)23-19/h1-10,21H,11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPQNLYCTQYKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps, starting with the construction of the pyrrolopyrimidinone core One common approach is to start with a suitable pyrrole derivative, which undergoes cyclization with a suitable reagent to form the pyrrolopyrimidinone structure

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. Scale-up considerations would also be important to ensure that the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The fluorobenzylthio group can be oxidized to form a corresponding sulfoxide or sulfone.

  • Reduction: : The pyrrolopyrimidinone core can be reduced to form a pyrrolopyrimidinone derivative with different functional groups.

  • Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions to introduce additional substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) and bromine (Br2).

Major Products Formed

  • Oxidation: : Formation of fluorobenzylthio sulfoxide or sulfone.

  • Reduction: : Formation of reduced pyrrolopyrimidinone derivatives.

  • Substitution: : Introduction of various substituents on the phenyl ring, such as nitro, halogen, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential as a therapeutic agent Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases

Industry

In industry, this compound could be used in the production of specialty chemicals or materials. Its unique properties may make it suitable for applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing it from catalyzing its normal reaction. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrrolo[3,2-d]pyrimidinone vs. Thieno[3,2-d]pyrimidinone: Thieno[3,2-d]pyrimidinones (e.g., compounds 12a, 3a–b, and 13 in ) feature a sulfur-containing thiophene ring fused to pyrimidinone. This imparts distinct electronic properties compared to the nitrogen-rich pyrrolo[3,2-d]pyrimidinone core of the target compound. Thieno derivatives are often associated with antiviral and antibacterial activities, while pyrrolo analogues are explored for kinase inhibition .

Substituent Modifications

Compound Name Core Structure Substituents (Position) Key Functional Groups
Target Compound Pyrrolo[3,2-d]pyrimidinone 2-(2-Fluorobenzylthio), 7-phenyl Fluorine, thioether, phenyl
6-Benzoyl-3-ethyl-2-thioxo-pyrrolo[3,2-d]pyrimidin-4(5H)-one (56) Pyrrolo[3,2-d]pyrimidinone 2-thioxo, 3-ethyl, 6-benzoyl Thioxo, benzoyl
XL413 (S)-8-chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuro[3,2-d]pyrimidinone 8-chloro, 2-(pyrrolidin-2-yl) Chloro, pyrrolidinyl
AZD4831 Pyrrolo[3,2-d]pyrimidinone 2-thioxo, 1-(2-(1-aminoethyl)-4-chlorobenzyl) Thioxo, chlorobenzyl, aminoethyl
  • Thioether vs. Thioxo : The target compound’s 2-fluorobenzylthio group differs from the thioxo (C=S) group in compounds 56 and AZD4831. Thioethers enhance membrane permeability, while thioxo groups may engage in hydrogen bonding with targets .
  • Fluorine vs. Chlorine : Fluorine substitution (target compound) improves metabolic stability compared to chlorine (XL413), which may enhance electrophilic interactions .

Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Spectral Confirmation
Target Compound Not reported Not reported Likely ¹H/¹³C NMR, LC-MS
12a 241–243 61 ¹H-NMR, ¹³C-NMR, LC-MS
3a 148–150 48 ¹H-NMR, ¹³C-NMR
AZD4831 Not reported Not reported HRMS, metabolite profiling

Biological Activity

2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H20FN3OS
  • Molecular Weight : 441.5 g/mol
  • CAS Number : 2034472-74-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may exert its effects through:

  • Enzyme Inhibition : Binding to the active site or allosteric sites of target enzymes.
  • Cell Cycle Disruption : Inducing mitotic arrest and apoptosis in cancer cell lines, which is crucial for its anticancer properties .

Biological Activity

  • Anticancer Activity
    • Several studies have reported the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and L363 cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
    CompoundCell LineIC50 (μM)Mechanism
    2-FBPHeLa4.1Apoptosis induction
    2-FBPL3635.0Mitotic arrest
  • Selectivity and Binding Affinity
    • The selectivity profiling against various kinases has shown that this compound can inhibit certain kinases involved in tumor progression. For instance, it has been noted to affect CDK1/CyclinA2 and ALK with varying inhibition rates, indicating its potential as a targeted therapeutic agent .

Case Studies

  • Study on Structural Optimization
    • A structural optimization study highlighted the importance of substituent variations on the phenyl ring in enhancing the biological activity of similar compounds. The introduction of fluorine atoms was found to improve lipophilicity and cellular uptake, thereby increasing anticancer efficacy .
  • In Vivo Studies
    • Preliminary in vivo studies indicated that derivatives of this compound could effectively reduce tumor size in xenograft models, supporting its potential for further development as an anticancer drug .

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